molecular formula C7H3F6N B3037170 2,4-Bis(trifluoromethyl)pyridine CAS No. 454-99-9

2,4-Bis(trifluoromethyl)pyridine

Cat. No. B3037170
CAS RN: 454-99-9
M. Wt: 215.1 g/mol
InChI Key: NZFDZFJVWFDFQV-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)pyridine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The demand for 2,4-Bis(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . The synthesis of these compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

2,4-Bis(trifluoromethyl)pyridine contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

2,4-Bis(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The unique physicochemical properties of 2,4-Bis(trifluoromethyl)pyridine are due to the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Agrochemical Applications

2,4-Bis(trifluoromethyl)pyridine and its derivatives are widely used in the agrochemical industry . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

Pharmaceutical Applications

Several derivatives of 2,4-Bis(trifluoromethyl)pyridine are also used in the pharmaceutical industry . Five pharmaceutical products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing 2,4-Bis(trifluoromethyl)pyridine have been granted market approval . These products are likely used for treating various conditions in animals.

Synthesis of Aminopyridines

2,4-Bis(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are important compounds used in various chemical reactions.

Catalytic Ligand for Regioselective Preparation

This compound is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This process is important in the synthesis of various organic compounds.

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

Mechanism of Action

Target of Action

2,4-Bis(trifluoromethyl)pyridine is primarily used as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as a ligand, facilitating the transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

It is used in the synthesis of various compounds, including aminopyridines and tetramethylbiphenyls . These compounds can have various effects on biochemical pathways depending on their specific structures and targets.

Result of Action

The molecular and cellular effects of 2,4-Bis(trifluoromethyl)pyridine’s action would depend on the specific compounds it is used to synthesize. For example, aminopyridines synthesized using this compound could have various effects depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of 2,4-Bis(trifluoromethyl)pyridine can be influenced by various environmental factors. For example, the efficiency of its use in Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature and the presence of other reagents . Additionally, its stability could be affected by factors such as pH and exposure to light or heat.

Safety and Hazards

2,4-Bis(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

It is expected that many novel applications of 2,4-Bis(trifluoromethyl)pyridine will be discovered in the future . The major use of these derivatives is currently in the protection of crops from pests .

properties

IUPAC Name

2,4-bis(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-14-5(3-4)7(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFDZFJVWFDFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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